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L-3-Methylaspartic acid -

L-3-Methylaspartic acid

Catalog Number: EVT-248362
CAS Number:
Molecular Formula:
Molecular Weight: 147.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-3-Methylaspartic acid can be found in certain biological systems, particularly in the context of amino acid metabolism. It is synthesized through specific enzymatic pathways involving aspartate and threonine derivatives.

Classification

L-3-Methylaspartic acid is classified as a non-proteinogenic amino acid. Its structural classification places it among the alpha-amino acids, which are characterized by having an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a side chain that varies among different amino acids.

Synthesis Analysis

Methods

The synthesis of L-3-Methylaspartic acid can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing threonine aldolases, which catalyze carbon-carbon bond formation, allows for the enantioselective synthesis of beta-hydroxy-alpha-amino acids. This method is notable for its mild reaction conditions and high stereoselectivity.
  2. Chemical Synthesis: Traditional chemical synthesis routes may involve the use of starting materials such as dimethyl fumarate, which can undergo reactions to introduce the methyl group at the desired position .

Technical Details

The enzymatic route generally involves complex biocatalytic processes that require specific conditions for optimal activity, such as temperature and pH adjustments. Chemical synthesis may require specific reagents and solvents to facilitate the desired transformations.

Molecular Structure Analysis

Structure

L-3-Methylaspartic acid has the following molecular characteristics:

  • Molecular Formula: C5H9NO4C_5H_9NO_4
  • Molecular Weight: 147.13g/mol147.13\,g/mol
  • IUPAC Name: (2S,3S)-2-amino-3-methylbutanedioic acid
  • InChI Key: LXRUAYBIUSUULX-HRFVKAFMSA-N

Data

The compound features a chiral center at the second carbon, contributing to its stereochemistry. The structural formula can be represented as follows:

SMILES:CC(C(C(=O)O)N)C(=O)O\text{SMILES}:CC(C(C(=O)O)N)C(=O)O

This representation highlights the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Reactions

L-3-Methylaspartic acid undergoes various chemical reactions:

  1. Oxidation: This process involves the addition of oxygen or removal of hydrogen, potentially leading to ketones or aldehydes.
  2. Reduction: The addition of hydrogen or removal of oxygen can convert L-3-Methylaspartic acid into more reduced forms.
  3. Substitution Reactions: Functional groups within L-3-Methylaspartic acid can be replaced by nucleophiles under suitable conditions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Mechanism of Action

Process

The mechanism through which L-3-Methylaspartic acid exerts its effects primarily involves its role as a neurotransmitter modulator. It is believed to influence synaptic transmission and neuronal excitability by interacting with glutamate receptors.

Data

Studies indicate that L-3-Methylaspartic acid may enhance excitatory neurotransmission, which could have implications in neuropharmacology and treatment strategies for neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

L-3-Methylaspartic acid appears as a white crystalline solid at room temperature. Its solubility in water is significant due to its ionic nature.

Chemical Properties

The compound exhibits typical properties associated with amino acids, including:

  • pKa Values: Reflecting its acidic and basic functional groups.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data includes melting point and solubility metrics, which are crucial for practical applications in laboratory settings.

Applications

L-3-Methylaspartic acid has several scientific uses:

  1. Neurochemical Research: Its role in neurotransmission makes it valuable for studying synaptic mechanisms and potential therapeutic targets for neurological diseases.
  2. Biochemical Studies: It serves as a substrate or intermediate in various biochemical pathways, aiding in understanding metabolic processes involving amino acids.
  3. Pharmaceutical Development: The compound's unique properties may lead to potential applications in drug formulation aimed at modulating neurotransmitter systems.
Biosynthesis and Enzymatic Formation Pathways of L-3-Methylaspartic Acid

Glutamate Mutase-Catalyzed Isomerization Mechanisms

L-3-Methylaspartic acid (L-threo-(2S,3S)-3-methylaspartate) is biosynthesized through a radical-mediated rearrangement of L-glutamate, catalyzed by the adenosylcobalamin (AdoCbl)-dependent enzyme glutamate mutase. This enzyme system, conserved across Clostridium species and actinomycetes, initiates the reaction through homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a 5'-deoxyadenosyl radical [5] [8]. This radical abstracts a hydrogen atom from the C-3 position of L-glutamate, producing a glutamate radical intermediate. The subsequent migration of the glycyl group from C-3 to C-4 occurs via carbon skeleton rearrangement, forming the stable 3-methylaspartyl radical. Reabstraction of a hydrogen atom from 5'-deoxyadenosine completes the isomerization, yielding L-3-methylaspartic acid while regenerating the AdoCbl cofactor [7] [8].

The functional glutamate mutase complex comprises two subunits: MutS (small subunit) and MutE (large subunit), which exhibit strict stoichiometric interdependence for activity. MutS contains the primary AdoCbl-binding site, while MutE facilitates substrate binding and radical stabilization. Structural analyses reveal that substrate binding induces conformational changes that position the glutamate molecule precisely within the active site, enabling the C-3 hydrogen abstraction with high regiospecificity [5]. Pyridoxal 5'-phosphate (PLP) serves as an essential cofactor in this system, stabilizing catalytic intermediates through Schiff base formation with the substrate amino group [8].

Table 1: Glutamate Mutase Components and Functions

ComponentGeneMolecular FunctionCofactor Requirement
Small subunit (MutS)mutSAdenosylcobalamin binding; radical generationAdenosylcobalamin (AdoCbl)
Large subunit (MutE)mutESubstrate positioning; radical stabilizationNone
Isomerase scaffoldglmSStructural stabilization of MutS-MutE complexNone

Stereochemical Control in Methylaspartate Synthase Systems

The biosynthesis of L-3-methylaspartic acid demonstrates absolute stereoselectivity for the (2S,3S) diastereomer, governed by precise active site architecture within methylaspartate ammonia-lyases (MALs). Structural studies of Clostridium tetanomorphum MAL (CtMAL) and Citrobacter amalonaticus MAL (CaMAL) reveal a conserved catalytic mechanism involving a Mg²⁺-dependent enolization step characteristic of the enolase superfamily [1] [9]. The catalytic pocket contains three critical residues: Lys-331 acts as the catalytic base abstracting the C-3 proton, Gln-329 stabilizes the enolate intermediate, and His-194 coordinates the substrate carboxyl group alongside the Mg²⁺ ion. This arrangement forces substrate orientation where the pro-3S hydrogen of (2S,3S)-3-methylaspartate is positioned optimally for abstraction, while other stereoisomers experience steric clashes [1] [6].

Deuterium isotope studies demonstrate that the (2S,3R)-diastereomer undergoes mechanistic divergence, proceeding through a carbocationic elimination pathway rather than the concerted enolization mechanism observed in the natural substrate. This alternative pathway involves stepwise elimination where C-N bond cleavage precedes deprotonation, resulting in significantly reduced catalytic efficiency (kcat/Km reduced >100-fold compared to (2S,3S)-substrate) [7]. Additional stereochemical control is exerted by Cys-361 in CtMAL, identified as the essential base for C-3 proton abstraction. Site-directed mutagenesis confirms that C361A mutants lose >99% of catalytic activity toward the natural substrate while retaining structural integrity [2] [4].

Table 2: Stereoisomer Specificity and Kinetic Parameters of Methylaspartate Ammonia-Lyases

SubstrateConfigurationkcat (s⁻¹)Km (mM)Catalytic Mechanism
L-threo-3-methylaspartate(2S,3S)17.6–661.00–1.38Concerted enolization
L-erythro-3-methylaspartate(2S,3R)1.1–4.467–171Stepwise carbocationic
L-aspartate(2S)1.6–7.63.99–141Low-efficiency enolization

Genetic Regulation of Methylaspartate Biosynthetic Clusters in Actinobacteria

Actinobacteria harbor specialized biosynthetic gene clusters (BGCs) encoding L-3-methylaspartate production machinery, primarily for incorporation into nonribosomal peptides. The best-characterized systems include the friulimicin cluster in Actinoplanes friuliensis and the vicenistatin cluster in Streptomyces halstedii. These clusters contain conserved core components: (1) mutS and mutE homologs for glutamate isomerization; (2) mal encoding methylaspartate ammonia-lyase; and (3) dabA/dabB genes for diaminobutyrate synthesis [5] [8].

The vicenistatin BGC (∼45 kb) demonstrates sophisticated substrate channeling through specialized adenylation enzymes and acyl carrier proteins (ACPs). The adenylation enzyme VinN specifically activates (2S,3S)-3-methylaspartate and transfers it to the cognate ACP VinL to form 3-MeAsp-VinL. The PLP-dependent decarboxylase VinO then converts this intermediate to (R)-3-aminoisobutyrate-VinL, which serves as the polyketide starter unit. Remarkably, the adenylation enzyme VinM discriminates between 3-MeAsp-VinL and 3AIB-VinL, selectively loading the latter onto the polyketide synthase loading module [8].

Table 3: Characterized Biosynthetic Gene Clusters Incorporating L-3-Methylaspartate

ClusterHost OrganismNatural ProductKey GenesRegulatory Proteins
FriulimicinActinoplanes friuliensisFriulimicin BmutS, mutE, dabA, dabB, fmuLuxR-type regulator (FmuR)
VicenistatinStreptomyces halstediiVicenistatinvinN (mutS), vinO, vinM, vinP1TetR-family regulator (VinG)
CremimycinStreptomyces sp.CremimycincrmA (mutE), crmJ, crmKSARP-family regulator (CrmR)

Comparative genomics of 322 lichen-associated actinomycetes reveals that L-3-methylaspartate-utilizing clusters exhibit phylum-specific conservation patterns. Streptomyces species show expansion of mal homologs associated with type I polyketide synthases, while Frankia strains conserve glutamate mutase genes adjacent to nitrogen metabolism regulators. This genomic architecture suggests integration of methylaspartate biosynthesis with central metabolism through nitrogen-responsive regulators such as GlnR, which binds promoter regions upstream of mutE operons [3] [10]. Cluster expression is further modulated by γ-butyrolactone signaling molecules, which induce conformational changes in TetR-family repressors (e.g., VinG in the vicenistatin cluster), derepressing transcription upon binding [8] [10].

Properties

Product Name

L-3-Methylaspartic acid

Molecular Weight

147.13

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